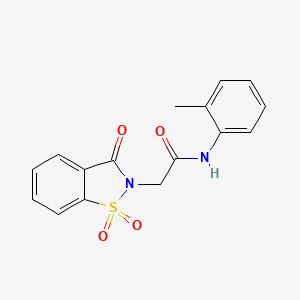

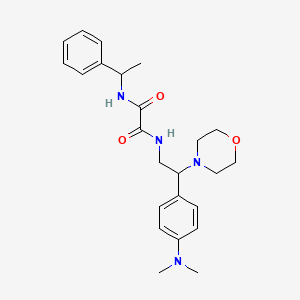

![molecular formula C7H5F3N4 B2614279 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-81-0](/img/structure/B2614279.png)

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these derivatives involved the use of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion of this core is suitable as a hydrogen bond center .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are complex and involve multiple steps . These reactions often involve the use of trifluoromethylpyridines as intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of these compounds .Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Trifluoromethylpyridines, including the compounds , are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients. The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

These compounds also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Novel Antiviral Agents

There is ongoing research to synthesize new isatin derivatives as broad-spectrum antiviral agents .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Synthesis of Ligands

Trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands have been synthesized in one step from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction . These ligands are expected to have various applications due to their unique properties .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are promising. Given their potential as TRK inhibitors, these compounds could be further explored for their potential in cancer treatment . Additionally, the unique physicochemical properties of these compounds suggest that they may have novel applications that have yet to be discovered .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXLEXVXOIBPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

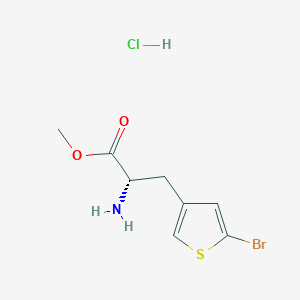

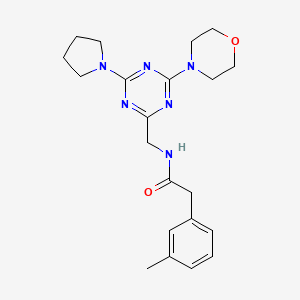

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

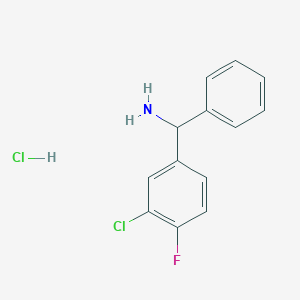

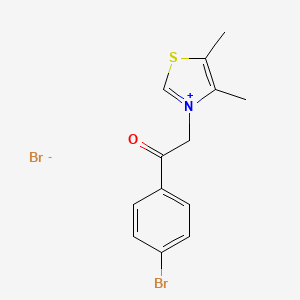

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)

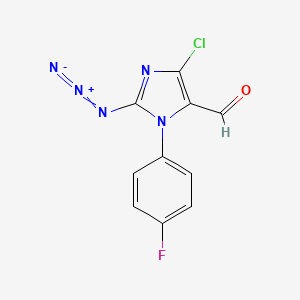

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)

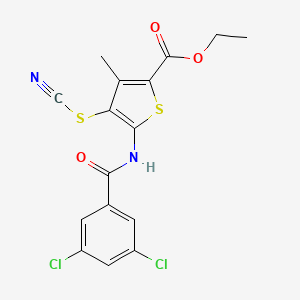

![3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2614213.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)